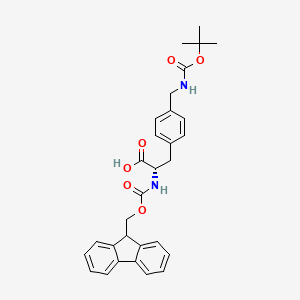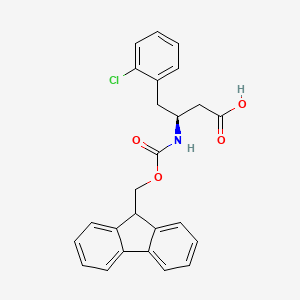
2,6-Difluorpyridin-3-borsäure
Übersicht
Beschreibung
2,6-Difluoropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BF2NO2 and its molecular weight is 158.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Difluoropyridine-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Difluoropyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoropyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2,6-Difluorpyridin-3-borsäure” wird häufig als Baustein in der chemischen Synthese verwendet . Es ist eine einzigartige Verbindung, die zur Herstellung einer Vielzahl anderer Chemikalien verwendet werden kann, die dann in einer Vielzahl von Anwendungen eingesetzt werden können.
Sensoranwendungen
Borsäuren wie “this compound” werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter Sensoranwendungen . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt .
Homogene Assays
Die Verbindung kann in homogenen Assays verwendet werden, einer Art von biochemischem Test, der das Vorhandensein oder die Konzentration einer Substanz in einer Lösung misst .
Heterogene Detektion
“this compound” kann auch in der heterogenen Detektion verwendet werden, einer Methode zum Nachweis einer Substanz in einer Mischung verschiedener Substanzen .
Biologische Markierung
Die Wechselwirkung von Borsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, darunter die biologische Markierung . Dies kann verwendet werden, um bestimmte biologische Moleküle zu verfolgen oder zu identifizieren.
Proteinmanipulation und -modifikation
Borsäuren können mit Proteinen interagieren, was ihre Manipulation und Modifikation ermöglicht . Dies kann in einer Vielzahl von Forschungs- und medizinischen Anwendungen nützlich sein.
Trennungstechnologien
Borsäuren können auch in Trennungstechnologien eingesetzt werden . Sie können dazu beitragen, bestimmte Moleküle aus einer Mischung zu trennen, was sowohl in der Forschung als auch in industriellen Anwendungen nützlich sein kann.
Entwicklung von Therapeutika
Schließlich ermöglicht die Schlüsselinteraktion von Borsäuren mit Diolen ihre Verwendung bei der Entwicklung von Therapeutika . Dies kann zur Entwicklung neuer Medikamente und Behandlungen für eine Vielzahl von Krankheiten führen.
Safety and Hazards
Wirkmechanismus
Target of Action
2,6-Difluoropyridine-3-boronic acid is a fluorinated pyridine boronic acid derivative . It is used as an important intermediate in pharmaceuticals, particularly in the synthesis of steroidal compounds, sulfonamides, antispasmodics, and lactam drugs . The primary targets of this compound are the biochemical pathways involved in the synthesis of these drugs .
Mode of Action
The compound interacts with its targets through the Suzuki coupling reaction mechanism . This mechanism allows the pyridine ring of the compound to couple with other aromatic or heterocyclic rings under mild conditions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various drugs . It participates in various types of reactions such as cyclization, nucleophilic substitution, and condensation of amino acids .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as an intermediate in drug synthesis . The resulting drugs have various therapeutic effects, depending on their specific mechanisms of action .
Action Environment
The action, efficacy, and stability of 2,6-Difluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound is soluble in water, which can influence its action and efficacy .
Biochemische Analyse
Biochemical Properties
2,6-Difluoropyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form these interactions makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Cellular Effects
The effects of 2,6-Difluoropyridine-3-boronic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, 2,6-Difluoropyridine-3-boronic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2,6-Difluoropyridine-3-boronic acid exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction can result in the inhibition of enzyme activity and subsequent changes in cellular processes. Additionally, the compound can bind to other biomolecules, such as transcription factors, and modulate their activity. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Difluoropyridine-3-boronic acid in laboratory settings are important factors to consider. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression. These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for designing experiments that accurately assess its biological activity .
Dosage Effects in Animal Models
The effects of 2,6-Difluoropyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including damage to tissues and organs. These dosage-dependent effects are important for determining the therapeutic window of the compound and for designing safe and effective treatment regimens .
Metabolic Pathways
2,6-Difluoropyridine-3-boronic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound. Understanding the metabolic pathways of 2,6-Difluoropyridine-3-boronic acid is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
Eigenschaften
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZTROJRJFXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376387 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136466-94-9 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














